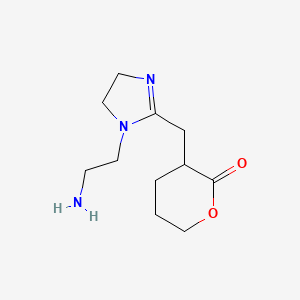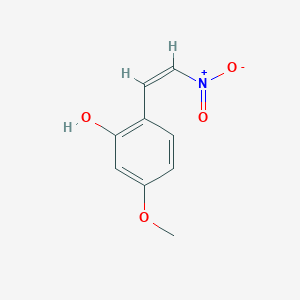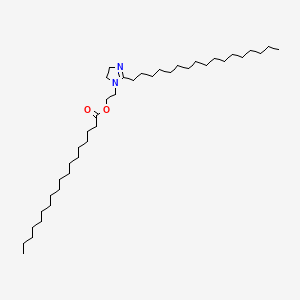
3-(2-Methylpent-4-en-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpent-4-en-2-yl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a phenol group attached to a 2-methylpent-4-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpent-4-en-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, the reaction of 4-chloromethylbenzene with a strong base at high temperatures can yield a mixture of 3- and 4-methylbenzenols . Another method involves the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the acidic oxidation of cumene.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpent-4-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group of phenol is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenols.
Scientific Research Applications
3-(2-Methylpent-4-en-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpent-4-en-2-yl)phenol involves its interaction with molecular targets through its phenolic group. Phenols are known to exert their effects by forming hydrogen bonds and interacting with various enzymes and receptors. The hydroxyl group can donate hydrogen bonds, making the compound a potential inhibitor of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpent-3-yn-2-yl)phenol
- 2-Methylpent-2-enal
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
Uniqueness
3-(2-Methylpent-4-en-2-yl)phenol is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
81194-51-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(2-methylpent-4-en-2-yl)phenol |
InChI |
InChI=1S/C12H16O/c1-4-8-12(2,3)10-6-5-7-11(13)9-10/h4-7,9,13H,1,8H2,2-3H3 |
InChI Key |
DQUAIDFFOZFLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



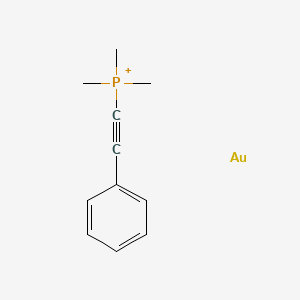
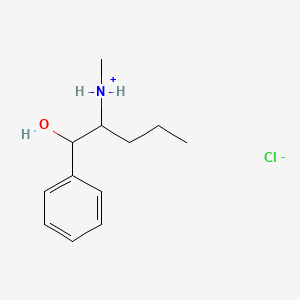
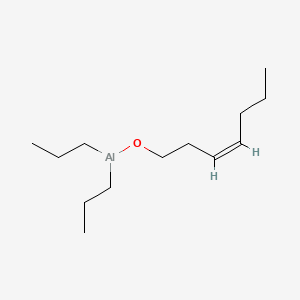
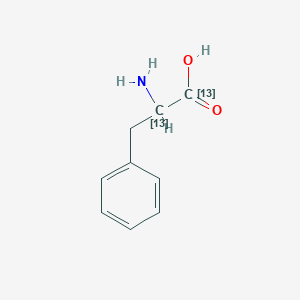
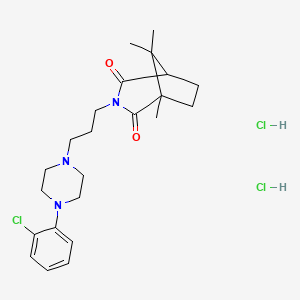
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
